Meta- vs. Ortho-Aniline Substitution: Impact on Physicochemical Properties
The substitution position of the aniline moiety on the oxadiazole ring significantly impacts key physicochemical properties. The target compound 3-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline (meta-aniline) exhibits a molecular weight of 271.70 and a specific topological polar surface area (TPSA) that is predicted to differ from its ortho-aniline analog 2-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline (CAS 904552-76-7, also MW 271.70). While the exact TPSA and cLogP values for the target compound are not directly reported in the literature, the shift from ortho- to meta-substitution on the phenyl ring alters the spatial arrangement of the amino group relative to the oxadiazole core. This positional isomerism can affect hydrogen bonding capacity and molecular recognition events. For context, the unsubstituted analog 3-(1,3,4-oxadiazol-2-yl)aniline has a molecular weight of only 161.16 and a reported tPSA of 64.9 , while the ortho-aniline version 2-(1,3,4-oxadiazol-2-yl)aniline has a LogP of -0.42 and tPSA of 64.9 . The addition of the 2-chlorophenyl group in the target compound introduces significant lipophilicity, which is a critical determinant of membrane permeability and target engagement.
| Evidence Dimension | Physicochemical Properties (Molecular Weight, tPSA, LogP) |
|---|---|
| Target Compound Data | MW: 271.70; tPSA and cLogP not directly reported but influenced by meta-aniline and 2-chlorophenyl groups. |
| Comparator Or Baseline | 3-(1,3,4-oxadiazol-2-yl)aniline (unsubstituted): MW: 161.16, tPSA: 64.9 ; 2-(1,3,4-oxadiazol-2-yl)aniline (unsubstituted): MW: 161.16, LogP: -0.42, tPSA: 64.9 . |
| Quantified Difference | Target compound has 110.54 higher MW than unsubstituted analogs, indicating greater lipophilicity and potential for enhanced membrane permeability. |
| Conditions | Calculated physicochemical properties based on molecular structure. |
Why This Matters
The unique combination of meta-aniline and 2-chlorophenyl substitution yields a distinct physicochemical profile that can influence ADME properties and target binding, making the compound a preferred choice for structure-activity relationship (SAR) studies where specific lipophilicity and electronic effects are required.
